Methyltetrazine-DBCO

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

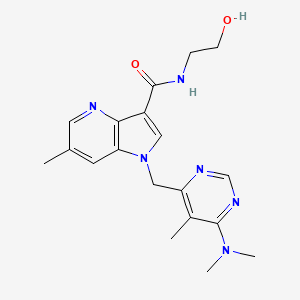

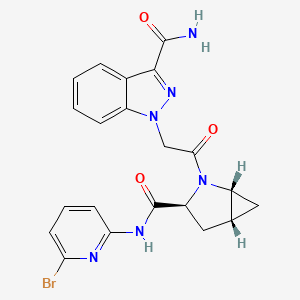

Methyltetrazine-DBCO is a TCO reactive reagent containing a methyltetrazine group and a DBCO moiety. DBCO is very reactive toward Azide through click chemistry.

Aplicaciones Científicas De Investigación

Bioorthogonal Chemistry

Methyltetrazine-DBCO: is utilized in bioorthogonal chemistry for rapid and selective labeling of biomolecules in living systems . This reagent facilitates the conversion of azido-containing peptides or proteins into tetrazine-modified counterparts without the need for catalysts or auxiliary reagents, making it a valuable tool for studying biological processes in real-time.

Drug Discovery

In drug discovery, Methyltetrazine-DBCO plays a crucial role in the development of antibody-drug conjugates (ADCs). These ADCs can carry dual payloads, targeting breast tumor heterogeneity and drug resistance, thus enhancing the efficacy of cancer treatments .

Materials Science

The compound’s applications extend to materials science, where it contributes to the synthesis of photo- and electroactive materials. These materials are integral to the development of electronic devices, luminescent elements, and photoelectric conversion elements .

Biomedical Research

Methyltetrazine-DBCO: is instrumental in biomedical research, particularly in the development of bispecific constructs that activate cytotoxic T cells to induce cancer cell death. This approach redirects the immune system to fight cancer by targeting altered glycans on malignant cells .

Pretargeted Nuclear Imaging

In nuclear imaging, Methyltetrazine-DBCO is used for pretargeting strategies. It improves image contrast and reduces radiation burden by separating target accumulation and the administration of a secondary imaging agent into two sequential steps .

Therapy

Therapeutically, Methyltetrazine-DBCO is involved in the creation of homogeneous ADCs with two distinct payloads. These ADCs show specific cell-killing potency and minimal inflammatory response, offering a promising class of drugs for treating refractory breast cancer and potentially other cancers .

Mecanismo De Acción

Target of Action

Methyltetrazine-DBCO is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a click chemistry reagent that contains a DBCO group . The primary targets of Methyltetrazine-DBCO are molecules containing Azide groups . It is used to convert azido-containing peptides or proteins into tetrazine-modified peptides or proteins .

Mode of Action

Methyltetrazine-DBCO interacts with its targets through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction . Methyltetrazine-DBCO also contains a Tetrazine group that can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups .

Biochemical Pathways

The biochemical pathways affected by Methyltetrazine-DBCO are those involved in the synthesis of antibody-drug conjugates (ADCs) . These ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . The downstream effects of these pathways include the production of ADCs that can target specific cells for therapeutic purposes .

Pharmacokinetics

It is known to be water-soluble , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties. Water solubility can enhance the bioavailability of the compound, allowing it to be more readily absorbed and distributed within the body .

Result of Action

The result of Methyltetrazine-DBCO’s action is the conversion of azido-containing peptides or proteins into tetrazine-modified peptides or proteins . This conversion is crucial in the synthesis of ADCs, which are emerging chemotherapeutic agents with striking clinical success .

Action Environment

The action environment of Methyltetrazine-DBCO can influence its action, efficacy, and stability. As a water-soluble compound , it may be more stable and effective in aqueous environments.

Propiedades

IUPAC Name |

3-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]-1-[3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propylamino]-1-oxopropane-2-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33N7O7S/c1-23-37-39-33(40-38-23)26-13-15-28(16-14-26)48-20-6-19-35-34(44)30(49(45,46)47)21-36-31(42)17-18-32(43)41-22-27-9-3-2-7-24(27)11-12-25-8-4-5-10-29(25)41/h2-5,7-10,13-16,30H,6,17-22H2,1H3,(H,35,44)(H,36,42)(H,45,46,47) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYPWVPKWWTZRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCNC(=O)C(CNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33N7O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

683.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyltetrazine-DBCO | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.